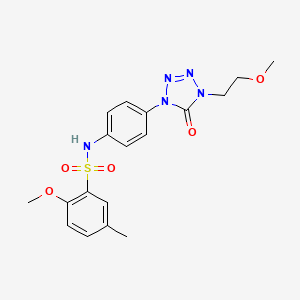![molecular formula C6H4N2O2S B2558740 1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 1368179-46-7](/img/structure/B2558740.png)
1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C6H4N2O2S . It has an average mass of 168.173 Da and a monoisotopic mass of 167.999344 Da .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, has been reported in various studies . For instance, one method involves the reaction of a chalcone with p-((t-butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate .Molecular Structure Analysis
The molecular structure of this compound consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
Pyrazoles, including this compound, are known to participate in various chemical reactions . For example, they can undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm³, a boiling point of 466.3±25.0 °C at 760 mmHg, and a flash point of 235.8±23.2 °C . It also has a polar surface area of 94 Ų and a molar volume of 97.1±3.0 cm³ .Scientific Research Applications
Antimicrobial Activities
1H-thieno[2,3-c]pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. Research indicates that these compounds exhibit moderate to high antimicrobial activity against various microorganisms, including fungi, yeast, and Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents (Aly, 2016).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds based on 1H-thieno[2,3-c]pyrazole derivatives has been explored. These include various fused and polyfunctional substituted compounds, with potential applications in organic synthesis and medicinal chemistry (Patil et al., 2014).
Functionalization Reactions
Studies have shown that 1H-thieno[2,3-c]pyrazole derivatives can be functionalized through reactions with different reagents. This functionalization can lead to the formation of various novel compounds, which may have applications in chemical synthesis and drug design (Yıldırım et al., 2005).
Insecticidal Activities
Research into 1H-pyrazole-5-carboxylic acid derivatives, which are structurally related to 1H-thieno[2,3-c]pyrazole, has shown promising insecticidal activities. Some of these derivatives demonstrate high mortality rates against specific insects, suggesting their potential in developing new insecticides (Huang et al., 2017).
Synthesis of Coordination Complexes
1H-thieno[2,3-c]pyrazole derivatives have been used in the synthesis of novel coordination complexes, particularly with metals like Cu, Co, and Zn. These complexes have been characterized and studied for their structural properties, potentially contributing to the field of coordination chemistry (Radi et al., 2015).
Antioxidant and Anti-Inflammatory Properties
Some thieno[2,3-c]pyrazole derivatives have been evaluated for their antioxidant and anti-inflammatory activities. Results indicate that certain compounds show promising activities in these areas, suggesting potential therapeutic applications (Mahajan et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1H-thieno[2,3-c]pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)4-1-3-2-7-8-5(3)11-4/h1-2H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVRMDRTLFQISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2558661.png)

![N-(cyanomethyl)-3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-N-propylpropanamide](/img/structure/B2558664.png)
![2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine](/img/structure/B2558665.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2558666.png)
![1-Ethyl-3,5-dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyrazole-4-sulfonamide](/img/structure/B2558667.png)
![(3-Methoxy-1-methylpyrazol-4-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2558672.png)



![3,5-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2558680.png)